[8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYL](2,6-DIMETHYLPIPERIDINO)METHANONE
Overview
Description
8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE: is a complex organic compound that features a quinoline core substituted with a pyridyl group and a piperidino methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, which is then chlorinated at the 8-position. The pyridyl group is introduced via a coupling reaction, and the final step involves the addition of the piperidino methanone moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The exact mechanism of action of 8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to specific sites, thereby exerting its effects.
Comparison with Similar Compounds
8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE: can be compared with other quinoline derivatives:
Dichloroanilines: These compounds have similar aromatic structures but differ in their substituents and biological activities.
Cassane diterpenes: These compounds, like bonducellin, have different core structures but may share some biological activities.
The uniqueness of 8-CHLORO-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
(8-chloro-2-pyridin-2-ylquinolin-4-yl)-(2,6-dimethylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O/c1-14-7-5-8-15(2)26(14)22(27)17-13-20(19-11-3-4-12-24-19)25-21-16(17)9-6-10-18(21)23/h3-4,6,9-15H,5,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZKFJIOYVWIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=N4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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